molecular formula C4H2Br2N2 B1314686 2,3-Dibromopyrazine CAS No. 95538-03-7

2,3-Dibromopyrazine

Cat. No. B1314686
CAS RN: 95538-03-7
M. Wt: 237.88 g/mol
InChI Key: VLPBEKHOQWMYTR-UHFFFAOYSA-N
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Description

2,3-Dibromopyrazine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromopyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at the 2 and 3 positions with bromine atoms .


Physical And Chemical Properties Analysis

2,3-Dibromopyrazine is a solid at room temperature . It has a molecular weight of 237.88 . The InChI code for 2,3-Dibromopyrazine is 1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H .

Scientific Research Applications

Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

2,3-Dibromopyrazine is used in the synthesis of pyrido[2,3-b]pyrazine derivatives. These compounds have been found to have significant electrochemical DNA sensing capabilities . This means they can be used in the development of new methods for DNA detection, which is crucial in many areas of biotechnology and medicine .

Nonlinear Optical Properties

Pyrido[2,3-b]pyrazine derivatives, synthesized using 2,3-Dibromopyrazine, have been found to exhibit remarkable nonlinear optical (NLO) properties . NLO materials are used in a variety of technological applications, including optical signal processing, optical data storage, and laser frequency conversion .

Biological Activity

The pyrido[2,3-b]pyrazine derivatives synthesized from 2,3-Dibromopyrazine have shown significant biological activity . They have been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This suggests potential applications in the development of new drugs and therapeutic agents .

Inhibition of PI3K Isozymes

Compounds with a pyrido[2,3-b]pyrazine core, which can be synthesized from 2,3-Dibromopyrazine, have been shown to selectively inhibit PI3K isozymes . This has potential applications in the treatment of various diseases, including cancer .

Treatment of Myocardial Infarction

The pyrido[2,3-b]pyrazine derivatives have also been explored for treating myocardial infarction . This could lead to the development of new treatments for heart disease .

Dipeptidyl Peptidase IV Inhibitors

These compounds have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . This suggests potential applications in the development of new treatments for diabetes .

Safety And Hazards

2,3-Dibromopyrazine is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2,3-dibromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-4(6)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBEKHOQWMYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551564
Record name 2,3-Dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopyrazine

CAS RN

95538-03-7
Record name 2,3-Dibromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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